(S)-tert-Butyl 2-((S)-1-hydroxyethyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16777723
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O3 |
|---|---|
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | tert-butyl 2-(1-hydroxyethyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-8(14)9-7-12-5-6-13(9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3 |
| Standard InChI Key | LSGOFQGBDCLROP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CNCCN1C(=O)OC(C)(C)C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemical Configuration
The compound (S)-tert-butyl 2-((S)-1-hydroxyethyl)piperazine-1-carboxylate features a piperazine core substituted with a tert-butoxycarbonyl (Boc) protecting group at position 1 and a (S)-1-hydroxyethyl moiety at position 2. Its molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.30 g/mol . The stereochemistry at both the piperazine C2 and hydroxyethyl chiral centers is critical for its biological activity and synthetic utility.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₃ | |
| Molecular Weight | 230.30 g/mol | |
| CAS Registry Number | 169448-17-3* | |
| Stereochemical Descriptor | (2S,1'S) Configuration | |
| SMILES Notation | CC(C)(C)OC(=O)N1CC@HNCC1 |
*Note: The CAS number 169448-17-3 corresponds to (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate, a structurally analogous compound with a hydroxyethyl substituent instead of 1-hydroxyethyl. This discrepancy suggests potential nomenclature inconsistencies in available literature .
Spectroscopic and Computational Data
The compound’s 13C NMR spectrum reveals signals consistent with the Boc group (δ ~155 ppm for the carbonyl carbon, δ ~80 ppm for the tert-butyl quaternary carbon) and the hydroxyethyl side chain (δ ~60 ppm for the hydroxymethylene carbon) . Computational analyses predict a topological polar surface area (TPSA) of 61.8 Ų and a logP value of 0.5777, indicating moderate hydrophilicity compatible with blood-brain barrier penetration .
Synthetic Routes and Optimization
Catalytic Hydrogenation of Precursors
A widely reported synthesis involves the hydrogenation of a benzyl-protected precursor, (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate, using palladium on activated charcoal (10% Pd/C) in methanol under hydrogen atmosphere . The reaction proceeds at room temperature for 16 hours, achieving near-quantitative yields (100%) .
Table 2: Representative Synthetic Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | 10% Pd/C | |
| Solvent | Methanol | |
| Reaction Time | 16 hours | |
| Yield | 100% | |
| Temperature | 25°C |
Chirality Induction Strategies
The (S)-configuration at both stereocenters is introduced via asymmetric catalysis during precursor synthesis. For example, enzymatic resolution or chiral auxiliary-mediated alkylation ensures enantiomeric excess >98% . The Boc group serves a dual role: it protects the piperazine nitrogen and facilitates chromatographic purification .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound exhibits stability up to 150°C, with decomposition observed above this threshold. It is soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (0.5 mg/mL at 25°C) .
Table 3: Solubility Data
Hydrolytic Sensitivity
The Boc group undergoes gradual hydrolysis under acidic conditions (t₁/₂ = 12 hours at pH 3), necessitating storage at 4°C in inert atmospheres to prevent decomposition .
Pharmaceutical and Synthetic Applications
Role in Protease Inhibitor Design
Chiral piperazines like this compound serve as scaffolds for HIV-1 protease inhibitors, where the hydroxyethyl side chain coordinates catalytic aspartate residues . Substitution at C2 modulates binding affinity; the (S)-configuration enhances selectivity by 10-fold compared to (R)-isomers .
Intermediate in Peptide Mimetics
The hydroxyethyl group participates in hydrogen-bonding networks in peptide mimetics, mimicking natural substrates of kinases and GPCRs . Its synthetic flexibility allows for late-stage functionalization via Mitsunobu reactions or oxidation to ketones .
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